Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a dibenzyl ester group at positions 3 and 5, a 2,6-dimethyl-substituted dihydropyridine ring, and a 4-phenyl substituent modified with 3-ethoxy and 4-hydroxy groups. The hydroxyl and ethoxy groups on the phenyl ring may influence solubility, hydrogen-bonding interactions, and bioactivity compared to simpler analogues .
Properties
Molecular Formula |
C31H31NO6 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31NO6/c1-4-36-26-17-24(15-16-25(26)33)29-27(30(34)37-18-22-11-7-5-8-12-22)20(2)32-21(3)28(29)31(35)38-19-23-13-9-6-10-14-23/h5-17,29,32-33H,4,18-19H2,1-3H3 |
InChI Key |
MTIFKKSDUAFBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OCC3=CC=CC=C3)C)C)C(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Biological Activity
Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C31H31NO6
- Molecular Weight : 514 Da
- LogP : 5.22 (indicating lipophilicity)
- Polar Surface Area : 94 Ų
- Hydrogen Bond Donors/Acceptors : 2/5
Antioxidant Activity
Dihydropyridines have been noted for their antioxidant properties. Studies indicate that compounds like dibenzyl derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Research has shown that dibenzyl derivatives exhibit significant anticancer activity. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Cardiovascular Effects
Dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension and angina. The compound's structure suggests it may also possess similar cardiovascular benefits by modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : As a dihydropyridine derivative, it likely interacts with L-type calcium channels, leading to vasodilation.
- Antioxidant Mechanisms : The presence of phenolic groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression.
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in vivo using a mouse model of gastric cancer. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .
- Cardiovascular Study : In a pharmacological study involving hypertensive rats, administration of the compound resulted in marked reductions in systolic blood pressure and improved vascular function compared to untreated controls .
Summary Table of Biological Activities
Scientific Research Applications
Synthesis and Structural Properties
The compound can be synthesized through a series of reactions involving 4-hydroxy-3-ethoxybenzaldehyde and isobutyl acetoacetate in an ethanol medium. The reaction typically involves refluxing the reactants with ammonium acetate as a catalyst, leading to the formation of the desired dihydropyridine derivative. The resulting compound exhibits a molecular formula of C31H31NO6 and a molecular weight of approximately 514 g/mol .
The structural analysis reveals that the compound adopts a flattened boat conformation in its dihydropyridine ring, which plays a crucial role in its reactivity and interaction with biological targets .
Antioxidant Activity
Research has demonstrated that dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Pharmaceutical Applications
This compound is being explored for its potential as a therapeutic agent in cardiovascular diseases. Its structural similarity to known calcium channel blockers suggests that it may exhibit similar pharmacological effects. Preliminary studies indicate that it could help regulate blood pressure and improve vascular function .
Material Science
In addition to biological applications, this compound has potential uses in material science due to its unique structural properties. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or catalytic properties .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound, confirming its potential as an antioxidant agent.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at low concentrations. This study highlights the compound's potential as a lead structure for developing new antibiotics.
Comparison with Similar Compounds
Substituent Effects on the 4-Phenyl Group
The 4-phenyl substituent is a critical determinant of conformational and electronic properties in 1,4-DHPs. Key comparisons include:
Ester Group Modifications
Ester groups at positions 3 and 5 influence solubility, metabolic stability, and intermolecular interactions:
Key Insight : The dibenzyl ester in the target compound likely extends plasma half-life compared to diethyl or dimethyl esters, though at the cost of aqueous solubility .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding networks differ significantly based on substituents:
- Diethyl 4-(3,4-dimethoxyphenyl) : Methoxy O-atoms act as H-bond acceptors, forming 2D networks .
- Diisobutyl 4-(3-ethoxy-4-hydroxyphenyl) : Hydroxyl group participates in O–H···O bonds with carbonyl groups, stabilizing the crystal lattice .
- Target Compound : The 4-hydroxyphenyl group is expected to form O–H···O interactions, while ethoxy may contribute to van der Waals packing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,4-dihydropyridine derivatives like Dibenzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
- Methodological Answer : The Hantzsch reaction is the classical method, involving cyclocondensation of an aldehyde, β-ketoester, and ammonium acetate in a solvent like ethanol or water. For example, ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and ammonium acetate can be refluxed in ethanol at 333 K for 6–12 hours to form the dihydropyridine core . Optimization includes varying solvents (e.g., water for greener synthesis) and catalysts (e.g., microwaves for faster reaction rates). Post-synthesis purification typically involves recrystallization from ethanol or column chromatography.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring puckering. The dihydropyridine ring typically adopts a boat conformation with substituents influencing planarity .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects (e.g., the 4-hydroxyphenyl group deshields adjacent protons).
- MS/IR : Confirm molecular weight via ESI-MS and identify ester carbonyl stretches (~1700 cm⁻¹) .
Q. What pharmacological assays are used to evaluate its bioactivity?
- Methodological Answer : Common assays include:
- Calcium channel antagonism : Measure inhibition of K⁺-induced contractions in ileal smooth muscle .
- Antioxidant activity : DPPH/ABTS radical scavenging assays.
- Cholinesterase inhibition : Monitor acetylcholinesterase (AChE) activity via Ellman’s method . IC₅₀ values are compared to reference drugs (e.g., donepezil).
Advanced Research Questions
Q. How do substituents on the 4-phenyl group influence the dihydropyridine ring conformation and bioactivity?
- Methodological Answer :
- Structural analysis : Electron-withdrawing groups (e.g., -NO₂, -CN) increase ring planarity by stabilizing the boat conformation via resonance, enhancing calcium channel binding . X-ray data show substituents at the 3- or 4-position alter puckering amplitude (quantified using Cremer-Pople coordinates) .
- Activity correlation : For example, 3-nitro substituents increase planarity and potency (IC₅₀ ~10 nM in binding assays), while bulky groups (e.g., -OCH₃) reduce activity due to steric hindrance .
Q. How can conflicting data on structure-activity relationships (SAR) be resolved?
- Methodological Answer :
- Comparative crystallography : Analyze derivatives with varying substituents (e.g., 3-CN vs. 4-OCH₃) to quantify conformational differences .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify key binding interactions (e.g., hydrogen bonding with Glu residues in L-type calcium channels) .
- Statistical validation : Apply multivariate regression to separate electronic vs. steric effects on activity .
Q. What strategies optimize reaction yields for derivatives with sensitive functional groups (e.g., 4-hydroxyphenyl)?
- Methodological Answer :
- Protecting groups : Use benzyl or acetyl groups to shield the hydroxyl during synthesis, followed by deprotection with Pd/C hydrogenation or acidic hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Hantzsch reactions.
- Catalysis : Employ Lewis acids (e.g., Yb(OTf)₃) to accelerate cyclization without side reactions .
Q. How can computational tools predict the impact of structural modifications on pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 interactions. For example, logP values >3 indicate high lipophilicity, requiring ester prodrugs for improved bioavailability .
- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., Cav1.2 channels). Docking scores correlate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
